molecular formula C17H20N4O3 B2796722 Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725217-44-7

Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Katalognummer B2796722
CAS-Nummer: 725217-44-7
Molekulargewicht: 328.372
InChI-Schlüssel: FTMGCVXZGFHVCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triazole-pyrimidine hybrids are a class of compounds that have been studied for their potential neuroprotective and anti-neuroinflammatory properties . They have been shown to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of these compounds was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The synthesis of these compounds involves a series of chemical reactions, including the design and synthesis of novel triazole-pyrimidine-based compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using various techniques, including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Wissenschaftliche Forschungsanwendungen

Tuberculostatic Activity

A study explored structural analogs of a promising antituberculous agent, revealing their synthesis through three-component condensations and evaluating their tuberculostatic activity. This research demonstrates the significance of such compounds in developing treatments against tuberculosis, analyzing structure-activity relationships to enhance therapeutic efficacy Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019.

Antitumor Activities

Another compound, bearing structural similarity and synthesized via specific reactions, was investigated for its antitumor activities against human lung and hepatocellular carcinoma cell lines. The results indicated high potency, suggesting the potential of these compounds in cancer therapy Gomha, Muhammad, & Edrees, 2017.

Synthesis Methodologies

Research into the efficient and regioselective synthesis of triazolopyrimidine derivatives highlights innovative methodologies in organic chemistry. These procedures offer valuable insights for preparing biologically active compounds, underscoring the scaffold's versatility in drug discovery Massari et al., 2017.

Novel Additives in Synthesis

A study introduced a new additive for the preparation of triazolo-pyrimidine derivatives, emphasizing green chemistry principles. This additive enhances the synthesis process's eco-friendliness and efficiency, demonstrating advancements in sustainable chemical practices Khaligh et al., 2020.

Ring-chain Isomerism

Investigations into the ring-chain isomerism of certain triazolopyrimidine derivatives provide deep insights into the dynamic behavior of these compounds in solution. Understanding these isomerization processes is crucial for developing novel compounds with desired properties Pryadeina, Burgart, Saloutin, & Chupakhin, 2008.

Eigenschaften

IUPAC Name

methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-4-13-14(16(22)23-3)15(21-17(20-13)18-10-19-21)11-6-8-12(9-7-11)24-5-2/h6-10,15H,4-5H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMGCVXZGFHVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OCC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.